4-phenyl-1H-imidazole-1,2-diamine
Overview
Description
4-Phenyl-1H-imidazole-1,2-diamine is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1H-imidazole-1,2-diamine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and controlled reaction conditions to optimize the synthesis process. The Debus-Radziszewski synthesis and the Wallach synthesis are among the well-known industrial methods for producing imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazolines, and imidazole N-oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Phenyl-1H-imidazole-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of polymers, dyes, and other functional materials
Mechanism of Action
The mechanism of action of 4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in immune regulation. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and influencing various biochemical pathways .
Comparison with Similar Compounds
4-Phenylimidazole: Similar in structure but lacks the diamine functionality.
2-Phenylimidazole: Differently substituted imidazole with distinct chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different reactivity and applications.
Uniqueness: 4-Phenyl-1H-imidazole-1,2-diamine is unique due to the presence of both the phenyl group and the diamine functionality, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-phenylimidazole-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-8(6-13(9)11)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGDRQVKOPWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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